

JND3229: Synthesis and Purification Protocols for a Novel EGFR C797S Inhibitor

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Compound of Interest

Compound Name: JND3229

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This document provides detailed application notes and experimental protocols for the synthesis and purification of **JND3229**, a potent and reversible inhibitor of the EGFR C797S mutant.

JND3229 is a pyrimidopyrimidinone derivative identified as a promising candidate for overcoming resistance to third-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).^{[1][2]}

Application Notes

JND3229 is a valuable research tool for studying EGFR-mutated cancers, particularly those harboring the C797S resistance mutation.^[1] It demonstrates high potency against the EGFR L858R/T790M/C797S triple mutant, as well as the wild-type and T790M mutant forms of the receptor.^{[1][3][4][5]} In vitro studies have shown that **JND3229** effectively inhibits the proliferation of cancer cells with these mutations.^[1] Furthermore, in vivo experiments using xenograft mouse models have demonstrated its ability to suppress tumor growth.^{[1][3]}

The compound serves as a critical component in the development of fourth-generation EGFR inhibitors aimed at addressing the clinical challenge of acquired resistance to osimertinib and other third-generation drugs.^[1] Its reversible binding mechanism and monodrug efficacy in preclinical models make it a significant subject of investigation in oncology and medicinal chemistry.^{[1][2]}

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of **JND3229** against various EGFR genotypes.

Table 1: **JND3229** Kinase Inhibitory Activity

EGFR Genotype	IC ₅₀ (nM)
EGFRL858R/T790M/C797S	5.8[1][3][4][5]
EGFRWT	6.8[1][3][4][5]
EGFRL858R/T790M	30.5[1][3][4][5]

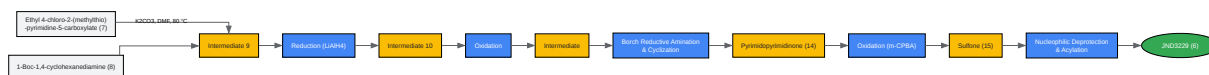
Table 2: **JND3229** Anti-proliferative Activity

Cell Line	EGFR Mutation Status	IC ₅₀ (μM)
BaF3/EGFR19D/T790M/C797S	EGFR19D/T790M/C797S	0.32[1]
BaF3/EGFRL858R/T790M/C797S	EGFRL858R/T790M/C797S	0.51[1]
NCI-H1975	EGFRT790M	0.31[1]

Experimental Protocols

Synthesis of JND3229

The synthesis of **JND3229** is a multi-step process starting from commercially available reagents.[1] The overall workflow is depicted in the diagram below.



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JND3229 Synthesis Workflow

Materials:

- Ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate (7)
- 1-Boc-1,4-cyclohexanediamine (8)
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Lithium aluminum hydride ($LiAlH_4$)
- Tetrahydrofuran (THF)
- 3-chloroperbenzoic acid (m-CPBA)
- Other necessary reagents and solvents for reduction, oxidation, Borch reductive amination, cyclization, deprotection, and acylation steps.[1]

Procedure:[1]

- Step 1: React ethyl 4-chloro-2-(methylthio)-pyrimidine-5-carboxylate (7) with 1-Boc-1,4-cyclohexanediamine (8) in the presence of K_2CO_3 in DMF at 80 °C.
- Step 2: The resulting product is then subjected to reduction using $LiAlH_4$ in THF.
- Step 3: Following reduction, an oxidation step is performed.

- Step 4: Borch reductive amination and subsequent cyclization are carried out to yield the key pyrimidopyrimidinone intermediate (14).
- Step 5: The pyrimidopyrimidinone (14) is oxidized with m-CPBA to form the sulfone (15).
- Step 6: The final step involves a nucleophilic deprotection and acylation reaction to yield **JND3229**.

Purification of JND3229

Method: Flash Chromatography[2]

Materials:

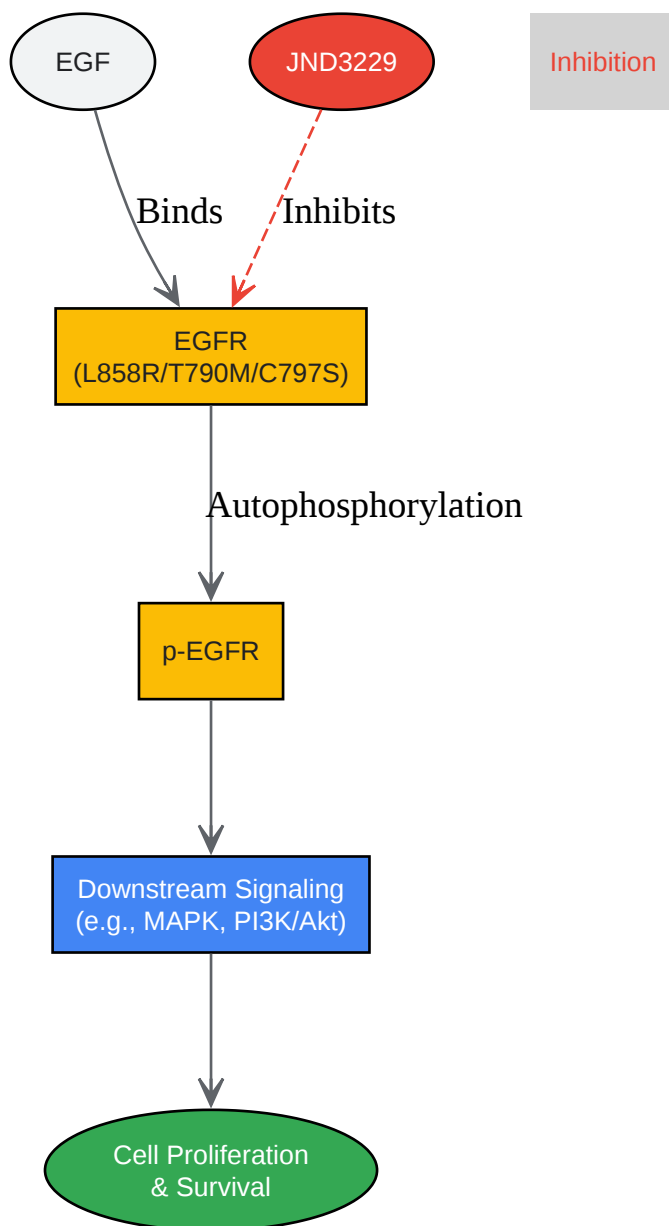
- Crude **JND3229**
- Silica gel (300 mesh)[2]
- Appropriate solvent system (to be determined by thin-layer chromatography)

Procedure:[2]

- Sample Preparation: Dissolve the crude **JND3229** in a minimal amount of a suitable solvent.
- Column Packing: Prepare a flash chromatography column with 300 mesh silica gel.
- Loading: Carefully load the dissolved sample onto the top of the silica gel column.
- Elution: Elute the column with an appropriate solvent system, monitoring the separation of compounds.
- Fraction Collection: Collect the fractions containing the purified **JND3229**.
- Purity Analysis: Analyze the purity of the collected fractions using methods such as thin-layer chromatography (TLC) with UV visualization, and confirm the structure using ¹H NMR spectroscopy.[2]

EGFR Signaling Pathway Inhibition by JND3229

JND3229 exerts its therapeutic effect by inhibiting the autophosphorylation of the EGFR C797S mutant, thereby blocking downstream signaling pathways that drive cell proliferation and survival.



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JND3229 Inhibition of EGFR Signaling

Note: The provided protocols are based on published research and should be adapted and optimized for specific laboratory conditions.[1][2] All chemical syntheses and handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

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References

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